Levobetaxolol hydrochloride Levobetaxolol hydrochloride Levobetaxolol Hydrochloride is the hydrochloride salt form of levobetaxolol, the S-isomer of the -selective beta-1 adrenergic receptor antagonist betaxolol with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, levobetaxolol reduces aqueous humor secretion and lowers the intraocular pressure (IOP).
Brand Name: Vulcanchem
CAS No.: 116209-55-3
VCID: VC20748486
InChI: InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Molecular Formula: C18H30ClNO3
Molecular Weight: 343.9 g/mol

Levobetaxolol hydrochloride

CAS No.: 116209-55-3

Cat. No.: VC20748486

Molecular Formula: C18H30ClNO3

Molecular Weight: 343.9 g/mol

* For research use only. Not for human or veterinary use.

Levobetaxolol hydrochloride - 116209-55-3

Specification

CAS No. 116209-55-3
Molecular Formula C18H30ClNO3
Molecular Weight 343.9 g/mol
IUPAC Name (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1
Standard InChI Key CHDPSNLJFOQTRK-LMOVPXPDSA-N
Isomeric SMILES CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
SMILES CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Introduction

Chemical Properties and Structure

Levobetaxolol hydrochloride is the single active isomer of betaxolol, specifically the L-isomer, which demonstrates greater pharmacological activity than the D-isomer found in the racemic mixture. This cardioselective β1-adrenergic receptor antagonist has been specifically formulated for ophthalmic applications.

Chemical Identity

The compound is characterized by the following properties:

PropertyDescription
Chemical Name1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)-2-propanol hydrochloride
CAS Number116209-55-3
Molecular FormulaC₁₈H₃₀ClNO₃
Molecular Weight343.89
FDA UNII8MR4W4O06J

Common synonyms include Betaxon, AL 1577A, (S)-Betaxolol hydrochloride, and Levobetaxolol HCl .

Physical Properties

Levobetaxolol hydrochloride exists as a white to off-white crystalline solid with specific solubility characteristics that influence its pharmaceutical formulation :

Physical PropertyDescription
FormCrystalline solid
ColorWhite to off-white
Storage TemperatureStore at -20°C

Solubility Profile

The compound demonstrates variable solubility across different solvents, which is critical for pharmaceutical development:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMF10.029.08
DMSO59.67173.5
Ethanol35.0101.78
PBS (pH 7.2)10.029.08
Water47.0136.67

This solubility profile demonstrates good aqueous solubility, which is advantageous for its ophthalmic applications .

Pharmacological Properties

Levobetaxolol exhibits distinct pharmacological characteristics that determine its therapeutic value in ophthalmic applications. Its mechanism of action and receptor selectivity profile distinguish it from other beta-blockers used in glaucoma management.

Receptor Selectivity

Levobetaxolol demonstrates significant β₁-selectivity compared to other beta-blockers:

  • 89-fold β₁-selective relative to its potency at β₂-receptors in functional assays using isolated animal tissues

  • Higher affinity at cloned human β₁ receptors (Ki = 0.76 nM) than at β₂ receptors (Ki = 32.6 nM)

  • 43-fold β₁-selectivity at recombinant human β₁ and β₂ receptors

In contrast, other beta-blockers like levobunolol and timolol exhibit only 2-3 fold β₁-selectivity, making them less selective agents .

Mechanism of Action

Levobetaxolol reduces intraocular pressure primarily by decreasing aqueous humor production. The compound acts through multiple mechanisms:

  • Antagonism of β-adrenergic receptors in non-pigmented ciliary epithelial cells, inhibiting isoproterenol-stimulated cAMP production more potently than dextrobetaxolol or racemic betaxolol

  • Inhibition of adenylyl cyclase activity in both non-pigmented ciliary epithelial cells and trabecular meshwork cells

  • Blockade of L-type calcium channels, which contributes to both its IOP-lowering and potential neuroprotective effects

Pharmacokinetics

The pharmacokinetic profile of levobetaxolol hydrochloride supports its clinical application:

ParameterValue
Half-life20 hours

This extended half-life contributes to the sustained therapeutic effect observed clinically .

Clinical Applications

Levobetaxolol hydrochloride has established clinical applications in ophthalmology, particularly for conditions associated with elevated intraocular pressure.

Therapeutic Indications

Levobetaxolol is primarily indicated for:

  • Primary open-angle glaucoma

  • Ocular hypertension

It reduces intraocular pressure by decreasing aqueous humor production, as demonstrated by tonography and aqueous fluorophotometry studies .

Formulations

Levobetaxolol has been formulated in different ophthalmic preparations:

  • Initial 0.5% ophthalmic solution

  • Later 0.25% ophthalmic suspension with improved delivery characteristics

The 0.25% ophthalmic suspension utilizes an innovative delivery vehicle featuring:

  • Cationic exchange resin providing microscopic beads (5 microns in diameter)

  • Poly-acrylic polymer to increase residence time in the conjunctival cul-de-sac

This formulation innovation allowed for reduction in active ingredient concentration while maintaining similar efficacy to the 0.5% solution of betaxolol in reducing IOP in glaucoma and ocular hypertension patients .

Neuroprotective Properties

Beyond IOP reduction, levobetaxolol demonstrates notable neuroprotective properties that may provide additional benefits in glaucoma management.

Calcium Channel Blockade

Levobetaxolol exhibits significant calcium channel blocking activity:

  • Higher affinity than dextrobetaxolol against L-type Ca²⁺ channels

  • Ability to counteract NMDA-induced influx of radioactive calcium into rat retinas

  • No significant affinity at N-type Ca²⁺ channels

This L-type calcium channel blocking activity is clinically relevant as it may contribute to increased optic nerve head blood flow and beneficial effects on visual fields in glaucoma patients .

Sodium Channel Effects

Complementing its calcium channel effects, levobetaxolol demonstrates capacity to block sodium influx, which may provide neuroprotective benefits for:

  • Axons (in which voltage-sensitive sodium channels are responsible for generation and propagation of action potentials)

  • Cell bodies and dendrites (reducing toxic calcium influx mediated by glutamate)

Experimental Evidence

In experimental models, levobetaxolol has demonstrated significant neuroprotective effects:

  • In ischemia/reperfusion models, levobetaxolol was more effective than timolol in preserving retinal function (measured by electroretinography)

  • Systemic administration upregulated endogenous b-fibroblast growth factor and ciliary neurotrophic factor mRNA (growth factors implicated in photoreceptor cell protection)

  • Prevention of functional and morphological changes in photic-induced retinopathy models

These findings suggest potential benefits beyond IOP reduction in glaucoma patients, addressing the neurodegenerative component of the disease.

ManufacturerProduct DescriptionPurityPackage SizePrice (USD)
ChemSceneLevobetaxolol hydrochloride98.53%10mg$50
ChemSceneLevobetaxolol hydrochloride98.53%50mg$90
ChemSceneLevobetaxolol hydrochloride98.53%100mg$160
American Custom Chemicals CorporationLevobetaxolol hydrochloride95.00%50mg$224.70
DC ChemicalsLevobetaxolol hydrochloride>98%1g$300

This pricing data indicates the relatively high value placed on pharmaceutical-grade levobetaxolol hydrochloride .

Clinical Status

Nevertheless, the compound remains of significant interest to researchers and clinicians due to its unique pharmacological profile and potential neuroprotective benefits that distinguish it from other beta-blockers used in glaucoma management.

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